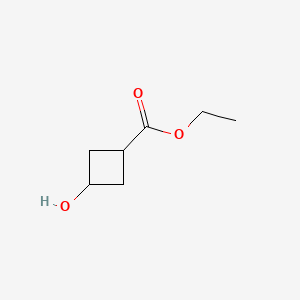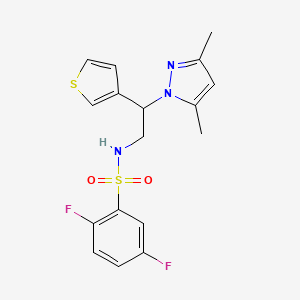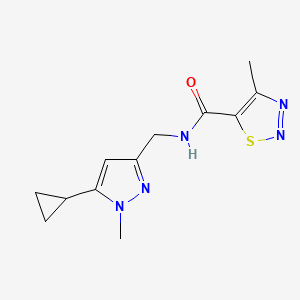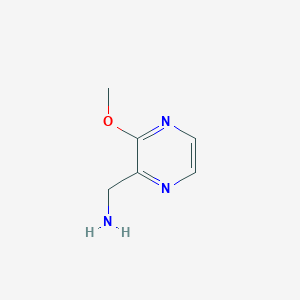
(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a compound that contains an indole moiety . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
Indole is a compound that consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure of synthetic derivatives similar to “this compound” has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, it was found that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been reported. For instance, one such compound was found to be a white solid with a melting point of 93–95 °C .Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study conducted by Chandrashekaraiah et al. (2014) focused on synthesizing new pyrimidine-azetidinone analogues and testing their antimicrobial and antitubercular activities. These compounds showed potential in designing antibacterial and antituberculosis agents, highlighting their significance in combating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Antioxidant Properties
Aziz et al. (2021) designed and synthesized novel indole derivatives with heterocycles like pyrimidine and assessed their antioxidant properties. These compounds showed promising antioxidant activity, suggesting their potential in therapeutic applications focused on oxidative stress (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Riboflavin and F420 Biosynthesis in Archaea
Graupner, Xu, and White (2002) explored the pyrimidine nucleotide reductase step in riboflavin and F420 biosynthesis in archaea. Their findings contribute to our understanding of the metabolic pathways in archaea and the potential use of these pathways in biotechnology (Graupner, Xu, & White, 2002).
Development of Fused Nitrogen Heterocycles
Okano, Sakaida, and Eguchi (1996) investigated the Staudinger/aza-Wittig reaction to generate novel compounds, leading to the development of fused nitrogen heterocycles with potential pharmaceutical applications (Okano, Sakaida, & Eguchi, 1996).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrimidin-2-ylamino structures, which exhibited significant antimicrobial and anticancer activities. This highlights the potential of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Myxobacterial Metabolites
Jansen et al. (2014) discovered indothiazinone, an indolyl thiazolyl ketone, in cultures of novel myxobacterial strains. These compounds showed weak activity against yeasts, filamentous fungi, and Gram-positive bacteria, contributing to the search for new antimicrobial agents (Jansen, Mohr, Bernecker, Stadler, & Müller, 2014).
Kinase Research Areas
Cheung, Harris, and Lackey (2001) reported the synthesis of pyrrolo[2,3-d]pyrimidin-6-one derivatives, which are useful scaffolds in kinase research, indicating their potential in drug discovery for treating various diseases (Cheung, Harris, & Lackey, 2001).
Mechanism of Action
Future Directions
The future directions for research on compounds similar to “(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could involve further exploration of their therapeutic potential. For instance, compound 7d has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .
properties
IUPAC Name |
1H-indol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(12-3-2-11-4-7-17-14(11)8-12)21-9-13(10-21)20-16-18-5-1-6-19-16/h1-8,13,17H,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMKDPKARPDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide](/img/structure/B2837737.png)
![2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2837738.png)
![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B2837739.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)



![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)


